molecular formula C14H15N3O2 B1305368 2-Piperazin-1-yl-quinoline-4-carboxylic acid CAS No. 115084-71-4

2-Piperazin-1-yl-quinoline-4-carboxylic acid

Cat. No. B1305368
CAS RN: 115084-71-4
M. Wt: 257.29 g/mol
InChI Key: OWAGFZIDPRWSBS-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-quinoline-4-carboxylic acid is a chemical compound that belongs to a class of organic compounds known as quinolines, which are characterized by a heterocyclic aromatic ring system. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, the preparation of 2-chloroquinoline-3-carbaldehyde derivatives is achieved through Vilsmeier-Haack formylation of N-arylacetamides, which serves as a key intermediate for the synthesis of 2-(piperazin-1-yl) quinoline-3-carbaldehydes . The synthesis of 2-(piperazin-1-yl) quinolines derivatives can be accomplished through various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Fields reaction .

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using techniques such as single crystal X-ray diffraction studies. For example, the crystal structure of certain quinoline derivatives reveals that the piperazine ring adopts a chair conformation, and the substituent groups are twisted with respect to the quinoline group due to steric hindrance . The molecular structure is further stabilized by various intermolecular interactions such as C-H…O, C-H…π_aryl, and π_aryl…π_aryl, which contribute to the overall stability and conformation of the compound .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions that modify their structure and properties. For instance, the N-formamide derivatives of l-piperazine-2-carboxylic acid have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the versatility of quinoline compounds in catalysis . The presence of functional groups such as the arene sulfonyl group on the piperazine ring can significantly influence the reactivity and selectivity of these catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of sulfonyl groups and other substituents can affect the solubility, stability, and reactivity of these compounds. The antimicrobial activity of certain N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has been evaluated, indicating the potential of quinoline derivatives as antimicrobial agents . The properties of these compounds are confirmed by various spectroscopic methods such as LC-MS, 1H NMR, 13C NMR, IR, and mass spectra .

Safety and Hazards

The safety information available indicates that “2-Piperazin-1-yl-quinoline-4-carboxylic acid” is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-piperazin-1-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAGFZIDPRWSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-quinoline-4-carboxylic acid

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